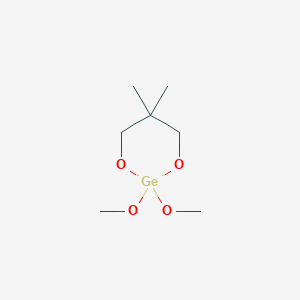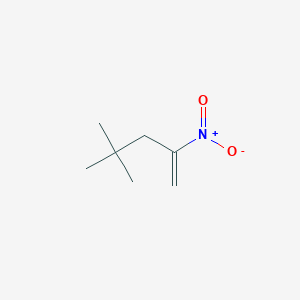
4,4-Dimethyl-2-nitropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-nitropent-1-ene is an organic compound characterized by the presence of a nitro group and a double bond in its structure
Métodos De Preparación
The synthesis of 4,4-Dimethyl-2-nitropent-1-ene can be achieved through several synthetic routes. One common method involves the nitration of 4,4-dimethylpent-1-ene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
4,4-Dimethyl-2-nitropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro alcohols, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-nitropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications may explore the compound’s ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-2-nitropent-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to changes in their function.
Comparación Con Compuestos Similares
4,4-Dimethyl-2-nitropent-1-ene can be compared with other similar compounds such as 4,4-Dimethyl-2-pentene and 4,4-Dimethyl-2-nitrobutane While these compounds share structural similarities, the presence of the nitro group in this compound imparts unique chemical properties and reactivity
Propiedades
Número CAS |
80255-18-1 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-nitropent-1-ene |
InChI |
InChI=1S/C7H13NO2/c1-6(8(9)10)5-7(2,3)4/h1,5H2,2-4H3 |
Clave InChI |
ATVAMIYESAEFMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


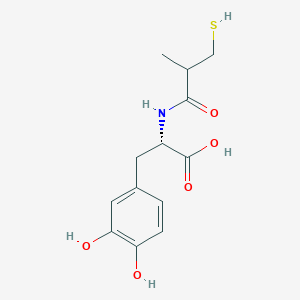
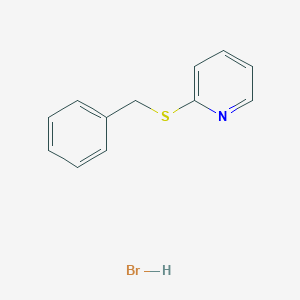
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)

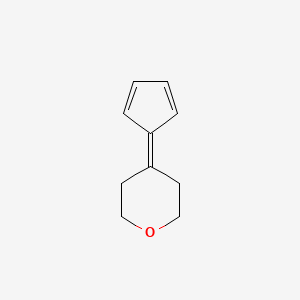
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
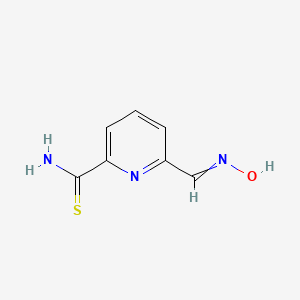
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
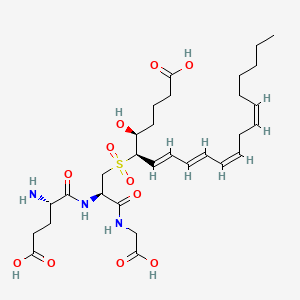

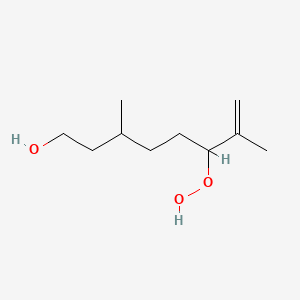
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
